

A Comprehensive Technical Guide to 5-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-chloro-1H-indazole-3-carboxylic
Acid

Cat. No.: B093944

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CAS Number: 1077-95-8

This technical guide provides an in-depth overview of **5-chloro-1H-indazole-3-carboxylic acid**, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries. This document covers the compound's chemical and physical properties, detailed synthesis protocols, and its role as a precursor to biologically active molecules, including a discussion of the relevant signaling pathways.

Chemical and Physical Properties

5-Chloro-1H-indazole-3-carboxylic acid is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1077-95-8	[1]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	196.59 g/mol	[1]
Appearance	Pale yellow to brown powder	
Density	1.6 ± 0.1 g/cm ³	[2]
Boiling Point	472.1 °C at 760 mmHg	[2][3]
Flash Point	239.3 ± 23.2 °C	[2]
Refractive Index	1.744	[2]
Vapor Pressure	0 mmHg at 25°C	[2]
SMILES	<chem>OC(=O)C1=NNC2=C1C=C(Cl)C=C2</chem>	[1]
InChIKey	WHAJIAULUPQHHZ-UHFFFAOYSA-N	[1]

Synthesis of 5-Chloro-1H-indazole-3-carboxylic Acid

There are several established synthetic routes to obtain **5-chloro-1H-indazole-3-carboxylic acid**. One common and effective method is through the hydrolysis of 5-chloro-3-cyanoindazole. [4] A detailed experimental protocol for a related synthesis of 1H-indazole-3-carboxylic acid derivatives, which can be adapted, is provided below.

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid, which is a common subsequent step for **5-chloro-1H-indazole-3-carboxylic acid** in drug discovery.[5][6]

Materials:

- 1H-Indazole-3-carboxylic acid (or **5-chloro-1H-indazole-3-carboxylic acid**)
- N,N-Dimethylformamide (DMF)
- 1-Hydroxybenzotriazole (HOBT)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- Triethylamine (TEA)
- Substituted amine (R-NH₂)
- Methanol
- Chloroform
- 10% Sodium Bicarbonate (NaHCO₃) solution
- Brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice water

Procedure:

- To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).^{[5][6]}
- Stir the reaction mixture at room temperature for 15 minutes.^{[5][6]}
- Add the desired substituted amine (0.61 mmol) to the reaction mixture and continue stirring at room temperature for 4-6 hours.^{[5][6]}
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).^{[5][6]}
- Upon completion, pour the reaction mixture into ice water (20 mL).^{[5][6]}
- Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).^{[5][6]}

- Combine the organic layers and wash with 10% NaHCO_3 solution and then with brine.[\[6\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 .[\[5\]](#)[\[6\]](#)
- Evaporate the solvent under reduced pressure.[\[5\]](#)[\[6\]](#)
- Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to obtain the desired 1H-indazole-3-carboxamide derivative.[\[5\]](#)[\[6\]](#)



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Caption: Experimental workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.

Biological Significance and Signaling Pathways

5-Chloro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of various biologically active compounds.^[7] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.^[6]

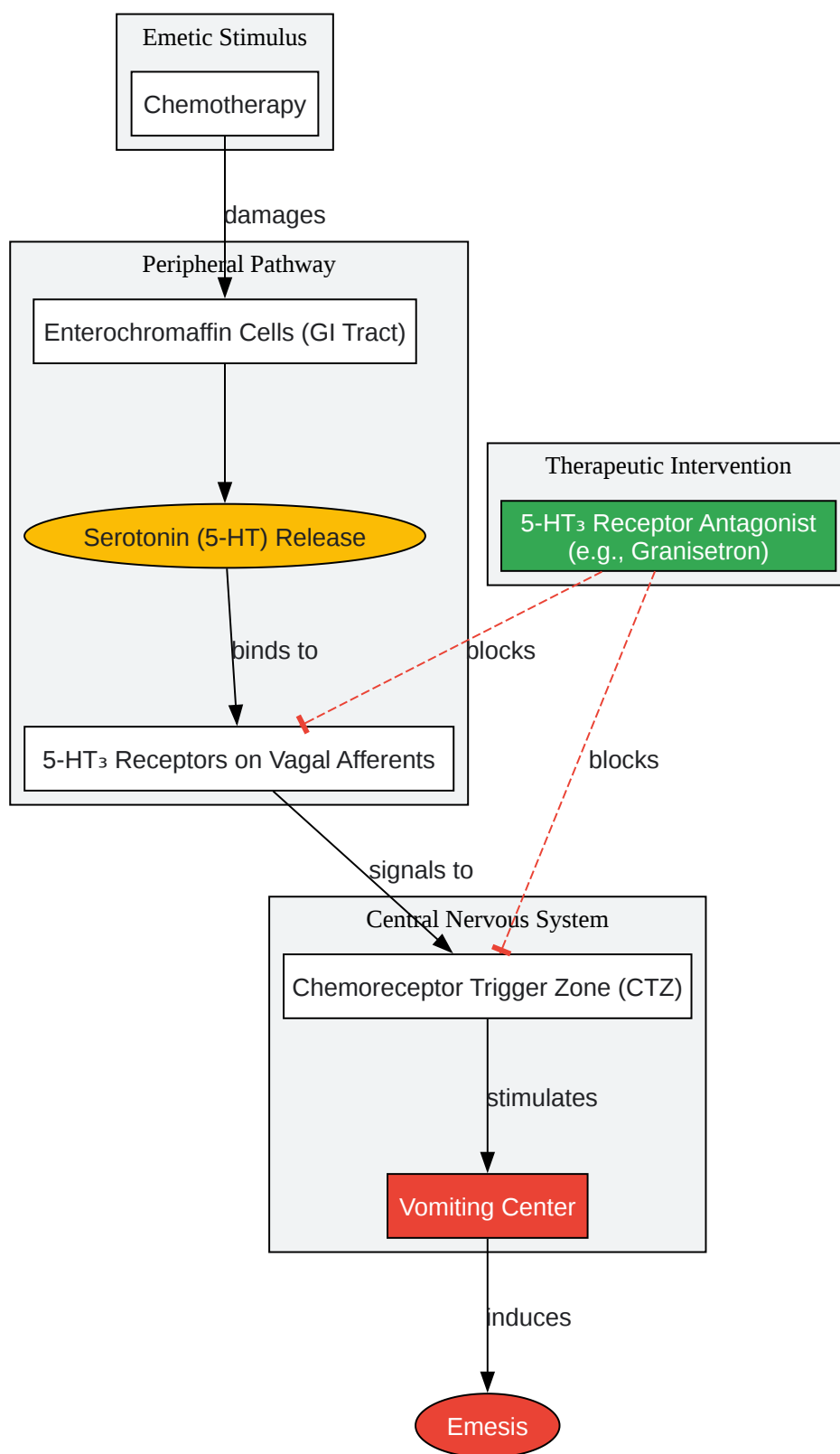
A significant application of this compound is in the synthesis of 5-HT₃ receptor antagonists.^[4] Granisetron, a potent antiemetic, is a well-known drug synthesized from an indazole carboxylic acid derivative.^[5] 5-HT₃ receptor antagonists are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.^[8]

Signaling Pathway of 5-HT₃ Receptor Antagonists

The antiemetic effect of 5-HT₃ receptor antagonists is mediated through the blockade of serotonin (5-hydroxytryptamine, 5-HT) signaling. The mechanism involves both peripheral and central pathways.^[9]

- **Peripheral Action:** Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin. This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, which in turn stimulates the vomiting center.^[8] 5-HT₃ receptor antagonists block these peripheral receptors, preventing the initiation of the vomiting reflex.^{[9][10]}
- **Central Action:** 5-HT₃ receptors are also present in the CTZ and other areas of the brain involved in emesis.^[8] By blocking these central receptors, these antagonists further inhibit the signaling cascade that leads to nausea and vomiting.^{[9][10]}

The 5-HT₃ receptor is a ligand-gated ion channel.^[11] When serotonin binds to this receptor, it opens a channel that allows for the rapid influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuron and the propagation of an electrical signal. 5-HT₃ receptor antagonists competitively bind to the receptor without activating it, thereby preventing serotonin from binding and initiating the signaling cascade.^[12]



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Caption: Signaling pathway of 5-HT₃ receptor antagonists in preventing emesis.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Chloro-1H-indazole-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093944#5-chloro-1h-indazole-3-carboxylic-acid-cas-number]

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